Beryllium diboret-2-id-1(2H)-yl

Description

Beryllium diboret-2-id-1(2H)-yl is a hypothetical or sparsely documented beryllium-containing compound. Beryllium compounds are generally valued for their unique combination of low density, high stiffness, and thermal stability, making them critical in aerospace, nuclear, and electronics industries .

Properties

CAS No. |

60490-01-9 |

|---|---|

Molecular Formula |

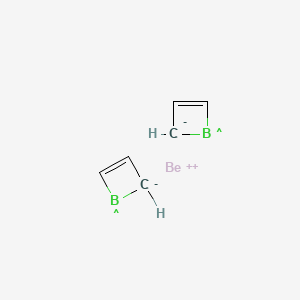

C6H6B2Be |

Molecular Weight |

108.75 g/mol |

InChI |

InChI=1S/2C3H3B.Be/c2*1-2-4-3-1;/h2*1-3H;/q2*-1;+2 |

InChI Key |

DBUVDRMEDXTGIL-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].[B]1[CH-]C=C1.[B]1[CH-]C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium diboret-2-id-1(2H)-yl typically involves the reaction of beryllium compounds with boron-containing reagents. One common method is the direct combination of beryllium metal with boron at high temperatures. This reaction requires careful control of temperature and pressure to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as chemical vapor deposition (CVD) or solid-state reactions. These methods allow for the production of larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Beryllium diboret-2-id-1(2H)-yl can undergo various chemical reactions, including:

Oxidation: Reacts with oxygen to form beryllium oxide and boron oxides.

Reduction: Can be reduced by strong reducing agents to form elemental beryllium and boron.

Substitution: May participate in substitution reactions with other boron-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxygen, hydrogen, and halogens. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation typically yields beryllium oxide and boron oxides, while reduction may produce elemental beryllium and boron.

Scientific Research Applications

Chemistry: Used as a reagent in synthetic chemistry for the preparation of other beryllium and boron compounds.

Materials Science: Investigated for its potential use in high-temperature materials and coatings due to its thermal stability.

Biology and Medicine:

Industry: May be used in the production of specialized alloys and ceramics.

Mechanism of Action

The mechanism by which beryllium diboret-2-id-1(2H)-yl exerts its effects depends on its chemical reactivity and interaction with other molecules. The compound may interact with molecular targets through processes such as electron transfer, coordination with metal centers, or formation of covalent bonds. Specific pathways and molecular targets would require further investigation.

Comparison with Similar Compounds

Physicochemical Properties

A key challenge in analyzing this compound is the lack of empirical data. By contrast, common beryllium compounds exhibit distinct properties:

| Compound | Melting Point (°C) | Density (g/cm³) | Key Properties |

|---|---|---|---|

| Beryllium metal | 1287 | 1.85 | High stiffness, neutron transparency |

| Beryllium oxide (BeO) | 2570 | 3.01 | Thermal conductivity, electrical insulator |

| Beryllium chloride (BeCl₂) | 399 | 1.90 | Lewis acid catalyst, hygroscopic |

| Beryllium fluoride (BeF₂) | 552 | 2.10 | Glass formation, toxic |

| This compound | N/A | N/A | Insufficient data |

Theoretical models suggest that boron-beryllium systems might exhibit enhanced thermal stability compared to pure beryllium alloys, but this remains unverified experimentally.

Toxicity and Regulatory Status

Beryllium compounds are universally classified as carcinogens (IARC Group 1) due to respiratory risks . Regulatory frameworks like RoHS restrict beryllium metal and oxide in electronics, but most other compounds, including this compound, remain unregulated due to data gaps (Table 1, ).

| Compound | REACH Registered | RoHS Restricted | Occupational Exposure Limit (OEL) |

|---|---|---|---|

| Beryllium metal | Yes | Yes | 0.05 µg/m³ (TLV-TWA) |

| BeO | Yes | Yes | 0.05 µg/m³ (TLV-TWA) |

| BeCl₂ | No | No | Not established |

| This compound | No | No | No data |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.